molecular formula C9H15FO3 B3116446 Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate CAS No. 2166005-19-0

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

Cat. No. B3116446
CAS RN: 2166005-19-0
M. Wt: 190.21
InChI Key: ZPJBXIBMCBUPIT-XLPZGREQSA-N
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Description

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate, also known as EFHC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. EFHC is a cyclohexane derivative that is synthesized using specific methods, and it has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis Applications

  • Fluoren-9-ones Synthesis : Ethyl cyclohexene-1-carboxylate undergoes reactions with various aromatic substrates to give fluoren-9-ones, which have potential applications in materials science and pharmaceuticals (Ramana & Potnis, 1993).
  • Enantioselective Synthesis : It is used in the enantioselective synthesis of potent attractants for the Mediterranean fruit fly, showcasing its role in the development of bioactive compounds (Raw & Jang, 2000).
  • Key Intermediate for Anti-Influenza Drugs : This compound serves as a key intermediate for the preparation of the anti-influenza drug oseltamivir, highlighting its importance in medicinal chemistry (Ji, 2003).
  • Synthesis of Functionalized Cyclohexenes : Its derivatives are synthesized for potential applications in organic chemistry and material science (Kurbanova et al., 2019).

Chemical and Structural Analysis

  • Crystal Structure Analysis : Studies involving ethyl cyclohexene derivatives, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, provide insights into crystal structures and molecular interactions, useful in material science (Sapnakumari et al., 2014).

Polymer Chemistry

  • Oligomerization Studies : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized, providing insights into polymer chemistry and potential applications in material sciences (Pang et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of factor xa inhibitors , suggesting potential targets could be enzymes involved in the coagulation pathway.

Mode of Action

Given its potential use in the synthesis of factor Xa inhibitors , it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Pathways

, its potential use in the synthesis of factor Xa inhibitors suggests it may impact the coagulation cascade, a series of reactions essential for blood clotting.

Pharmacokinetics

Its pharmacokinetic properties such as gi absorption and bbb permeant are predicted to be high and no respectively . Its lipophilicity (Log Po/w) is predicted to be around 1.58 .

properties

IUPAC Name

ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBXIBMCBUPIT-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 2
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 3
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 4
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 5
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 6
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

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